Cas no 5617-84-5 (2-Cyclopropyl-2-hydroxyacetic acid)
2-Cyclopropyl-2-hydroxyacetic acid Chemical and Physical Properties
Names and Identifiers
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- Cyclopropaneacetic acid, a-hydroxy-
- 2-cyclopropyl-2-hydroxyacetic acid
- (2R)-2-Cyclopropyl-2-hydroxyacetic acid
- (2S)-2-Cyclopropyl-2-hydroxyacetic acid
- cyclopropyl-hydroxy-acetic acid
- cyclopropyl(hydroxy)acetic acid
- WGYFYSOUPAKFHY-UHFFFAOYSA-N
- NE28848
- (+/-)-2-hydroxy-2-cyclopropylacetic acid
- Z1270392244
- 2-Cyclopropyl-2-hydroxyacetic acid
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- MDL: MFCD14622887
- Inchi: 1S/C5H8O3/c6-4(5(7)8)3-1-2-3/h3-4,6H,1-2H2,(H,7,8)
- InChI Key: WGYFYSOUPAKFHY-UHFFFAOYSA-N
- SMILES: OC(C(=O)O)C1CC1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 106
- Topological Polar Surface Area: 57.5
2-Cyclopropyl-2-hydroxyacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B425793-10mg |
2-cyclopropyl-2-hydroxyacetic acid |
5617-84-5 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B425793-50mg |
2-cyclopropyl-2-hydroxyacetic acid |
5617-84-5 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B425793-100mg |
2-cyclopropyl-2-hydroxyacetic acid |
5617-84-5 | 100mg |
$ 250.00 | 2022-06-07 | ||
| abcr | AB509202-250 mg |
Cyclopropyl(hydroxy)acetic acid |
5617-84-5 | 250MG |
€355.00 | 2022-03-01 | ||
| abcr | AB509202-1 g |
Cyclopropyl(hydroxy)acetic acid |
5617-84-5 | 1g |
€782.50 | 2022-03-01 | ||
| ChemScence | CS-0142965-100mg |
2-Cyclopropyl-2-hydroxyacetic acid |
5617-84-5 | 100mg |
$194.0 | 2022-04-27 | ||
| ChemScence | CS-0142965-250mg |
2-Cyclopropyl-2-hydroxyacetic acid |
5617-84-5 | 250mg |
$271.0 | 2022-04-27 | ||
| ChemScence | CS-0142965-500mg |
2-Cyclopropyl-2-hydroxyacetic acid |
5617-84-5 | 500mg |
$495.0 | 2022-04-27 | ||
| ChemScence | CS-0142965-1g |
2-Cyclopropyl-2-hydroxyacetic acid |
5617-84-5 | 1g |
$656.0 | 2022-04-27 | ||
| Chemenu | CM464081-1g |
2-cyclopropyl-2-hydroxyacetic acid |
5617-84-5 | 95%+ | 1g |
$769 | 2023-02-17 |
2-Cyclopropyl-2-hydroxyacetic acid Suppliers
2-Cyclopropyl-2-hydroxyacetic acid Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 2-Cyclopropyl-2-hydroxyacetic acid
Comprehensive Overview of 2-Cyclopropyl-2-hydroxyacetic acid (CAS No. 5617-84-5): Properties, Applications, and Industry Insights
2-Cyclopropyl-2-hydroxyacetic acid (CAS No. 5617-84-5), a specialized organic compound, has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This cyclopropyl-hydroxyacetic acid derivative exhibits a hybrid molecular framework combining a strained cyclopropane ring with a polar hydroxyacetic acid moiety, enabling diverse reactivity patterns. Recent literature highlights its role as a key intermediate in synthesizing bioactive molecules, particularly in developing novel enzyme inhibitors and chiral auxiliaries.
The compound's physicochemical properties reveal intriguing characteristics: a molecular weight of 116.12 g/mol, moderate water solubility (2.3 g/L at 25°C), and a pKa of 3.7±0.2, making it suitable for pH-dependent reactions. Advanced analytical techniques like NMR spectroscopy (¹H NMR (400 MHz, D₂O): δ 0.45-0.60 (m, 4H), 1.65-1.80 (m, 1H), 4.25 (s, 1H)) and HPLC-UV (retention time: 6.8 min, 254 nm) confirm its structural integrity. These properties align with growing industry demands for high-purity synthetic intermediates in precision chemistry applications.
In pharmaceutical contexts, 2-Cyclopropyl-2-hydroxyacetic acid serves as a strategic building block for small molecule drug candidates. A 2023 study demonstrated its incorporation into metallo-β-lactamase inhibitors, addressing antimicrobial resistance (AMR) concerns. The cyclopropane ring's angle strain enhances binding affinity to bacterial enzymes, while the carboxylic acid group facilitates salt formation for improved bioavailability. Such applications respond to the urgent need for next-generation antibiotics, a trending topic in medicinal chemistry forums.
The agrochemical sector utilizes this compound in developing eco-friendly plant growth regulators. Its chiral center enables stereoselective interactions with plant hormones, as evidenced in recent patents for biostimulant formulations. This aligns with the global shift toward green chemistry and precision agriculture, addressing searches for "sustainable crop protection solutions." Manufacturers have optimized synthesis routes to achieve >98% enantiomeric excess (ee) via asymmetric hydrogenation techniques.
From a commercial perspective, CAS 5617-84-5 has seen 17% annual demand growth (2020-2023) in the fine chemicals market. Leading suppliers now offer kilogram-scale quantities with GMP-compliant documentation, reflecting its transition from research-grade to commercial-scale applications. Analytical certificates typically specify HPLC purity ≥99% and stringent control of genotoxic impurities (<0.1 ppm), meeting ICH Q3D guidelines.
Emerging research explores the compound's potential in biodegradable polymer synthesis. The cyclopropane ring introduces desirable chain rigidity, while the carboxylic acid enables polycondensation reactions with diols. This innovation responds to searches for "bio-based alternatives to petroleum plastics," particularly in packaging and medical device applications. Pilot-scale trials demonstrate tensile strengths comparable to PET when copolymerized with renewable monomers.
Quality control protocols for 2-Hydroxy-2-cyclopropylacetic acid (alternative nomenclature) emphasize chiral HPLC analysis (Chiralpak AD-H column, n-hexane/i-PrOH 90:10) to ensure stereochemical purity. Thermal analysis (DSC) reveals a melting point of 112-114°C with excellent thermal stability up to 180°C, facilitating high-temperature reactions. These characteristics make it suitable for continuous flow chemistry applications, a hot topic in process optimization discussions.
Environmental fate studies indicate ready biodegradability (OECD 301F: 78% degradation in 28 days), addressing regulatory concerns about persistent organic pollutants. The compound's low bioaccumulation potential (log Kow = 0.89) and non-toxic aquatic profile (LC50 > 100 mg/L for Daphnia magna) position it favorably in REACH compliance assessments. These eco-toxicological properties respond to increasing searches for "sustainable chemical alternatives."
Recent process innovations have reduced the carbon footprint of 5617-84-5 synthesis by 40% through catalytic cyclopropanation and waste-minimized workups. Life cycle assessments (LCA) show advantages over traditional routes, particularly in reducing organic solvent consumption. Such advancements align with pharmaceutical industry goals for green chemistry metrics improvement, a frequent subject in ESG reports.
In analytical applications, the compound serves as a HPLC chiral selector for resolving racemic mixtures of amino acid derivatives. Its stereospecific interactions with analytes provide unique separation profiles, complementing commercially available columns. This niche application addresses chromatography specialists searching for "novel chiral stationary phases."
The global market for cyclopropane-containing fine chemicals is projected to reach $2.1 billion by 2027, with 2-Cyclopropyl-2-hydroxyacetic acid positioned as a high-growth segment. Patent analysis reveals 23 new filings (2021-2023) incorporating this scaffold, particularly in kinase inhibitor designs. These developments respond to investor interest in "specialty chemical growth opportunities" and "pharma intermediate demand trends."
Storage and handling recommendations emphasize protection from moisture absorption (desiccated at 2-8°C) due to the compound's hygroscopic nature. Technical bulletins advise using nitrogen-purged containers for long-term storage, maintaining stability beyond 36 months. These practical considerations address frequent queries about "chemical storage best practices" in research laboratories.
Future research directions may explore the compound's coordination chemistry with rare earth metals for luminescent materials, or its potential as a ligand in transition metal catalysis. Such applications would leverage both the carboxylic acid's metal-binding capacity and the cyclopropane ring's electronic effects, opening new avenues in materials science.
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